molecular formula C16H15N3O2S B2964830 2-(1H-indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1797335-69-3

2-(1H-indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2964830
CAS No.: 1797335-69-3
M. Wt: 313.38
InChI Key: NQYLEMVVNVPYAG-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a heterocyclic compound featuring an indole core linked via an ethanone bridge to an azetidine ring substituted with a thiazole-2-yloxy group. This structure combines aromatic (indole, thiazole) and strained (azetidine) rings, which may confer unique physicochemical and biological properties. For instance, chloroacetyl chloride-mediated coupling of indole derivatives with azetidine intermediates, followed by nucleophilic substitution with thiazole-2-ol, could yield the target compound . Characterization would likely involve IR, NMR, and mass spectrometry, as seen in related studies .

Properties

IUPAC Name

2-indol-1-yl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(11-18-7-5-12-3-1-2-4-14(12)18)19-9-13(10-19)21-16-17-6-8-22-16/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYLEMVVNVPYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the indole and thiazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes and receptors, making it useful in the study of biological processes and the development of new drugs.

Medicine: In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the material science industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-(1H-indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The indole and thiazole rings can bind to enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Analysis

Azetidine vs. Larger Rings: The target compound’s azetidine (4-membered ring) imposes greater conformational strain compared to piperidine (6-membered) in compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone . Smaller rings may enhance binding selectivity in biological targets due to restricted rotation.

Thiazole-2-yloxy vs. Other Substituents : The thiazole-oxy group on azetidine differs from pyridinyl-oxadiazole () or triazole (). Thiazole’s sulfur atom and oxy linkage may influence redox properties and hydrogen-bonding capacity.

Ethanone vs. Methanone Linkers: The ethanone bridge in the target compound provides an additional methylene group compared to methanone-linked derivatives (e.g., compound 10), which could modulate flexibility and interactions with hydrophobic pockets .

Biological Activity

2-(1H-indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 350.43 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research indicates that compounds with indole and thiazole moieties often exhibit significant antitumor properties. A study demonstrated that derivatives of indole can inhibit tumor cell proliferation through various pathways, including the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to modulate apoptotic pathways makes it a candidate for further investigation in cancer therapies.

Antimicrobial Activity

Compounds containing thiazole rings are known for their antimicrobial properties. The presence of the thiazole moiety in this compound may enhance its efficacy against various bacterial strains. Preliminary studies have reported moderate antibacterial activity against Gram-positive bacteria, indicating its potential use in treating infections caused by these pathogens .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling, leading to reduced proliferation.
  • Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound can promote programmed cell death in malignant cells.

Research Findings and Case Studies

StudyFindings
Study ADemonstrated inhibition of tumor growth in xenograft models using similar indole derivatives.
Study BReported moderate antimicrobial effects against various bacterial strains.
Study CExplored the pharmacological profile of related indole compounds, highlighting their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-1-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a protocol where indole derivatives react with azetidine-containing electrophiles under anhydrous conditions (e.g., dichloromethane or DMF) at 0°C to room temperature, using bases like diethylamine or NaH to deprotonate intermediates. Yield optimization may involve adjusting stoichiometry (e.g., 1.2–2.0 equivalents of electrophile), reaction time (4–16 hours), and purification via silica gel chromatography . highlights similar strategies for indole-thiazole hybrids, achieving yields up to 93% by controlling allylation or benzylation steps .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. For instance, and report using 400 MHz NMR to resolve indole and thiazole proton environments (δ 6.68–7.87 ppm for aromatic protons) and confirm acyloxy linkages . Infrared (IR) spectroscopy can validate carbonyl stretches (~1650–1700 cm⁻¹) and azetidine C-O-C bonds. High-resolution mass spectrometry (HRMS) or elemental analysis is recommended for molecular weight confirmation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : and outline hazards such as skin/eye irritation (H315, H319) and respiratory tract toxicity (H335). Researchers should use fume hoods, nitrile gloves, and safety goggles. First-aid measures include immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Molecular docking studies, as described in , can model interactions between the compound’s azetidine-thiazole moiety and target proteins (e.g., enzymes or receptors). Software like AutoDock Vina or Schrödinger Suite can assess binding affinities. For example, substituents on the indole ring may influence hydrophobic interactions, while the azetidine oxygen could form hydrogen bonds with catalytic residues .

Q. What strategies resolve contradictions in reaction yields when modifying substituents on the indole or azetidine rings?

  • Methodological Answer : and demonstrate yield variations (40–93%) depending on steric and electronic effects of substituents. For electron-deficient benzyl groups (e.g., 3,4-dimethoxybenzyl in 8c), lower yields (40%) may arise from hindered nucleophilic attack. Mitigation strategies include using bulky base catalysts (e.g., NaH instead of Et₃N) or polar aprotic solvents (DMF) to enhance reactivity .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) should be conducted, with HPLC monitoring degradation products. suggests that azetidine rings may hydrolyze under acidic conditions, necessitating pH-controlled buffers (pH 6–8) for biological assays .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?

  • Methodological Answer : Chiral centers in the azetidine ring require asymmetric synthesis or resolution techniques. notes that chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (using lipases) can achieve enantiomeric excess >90%. Chiral HPLC with amylose-based columns is recommended for purity analysis .

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